

Physical and chemical properties of Methyl 2-(3-acetylphenyl)benzoate

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Compound of Interest

Compound Name: Methyl 2-(3-acetylphenyl)benzoate

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An In-depth Technical Guide to Methyl 2-(3-acetylphenyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of **Methyl 2-(3-acetylphenyl)benzoate**. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from its close isomers, namely 2-acetylphenyl benzoate and 3-acetylphenyl benzoate, to provide a robust predictive profile. This document includes tabulated physicochemical data, proposed experimental protocols for synthesis and analysis, and visualizations of key chemical processes to support further research and development efforts.

Introduction

Methyl 2-(3-acetylphenyl)benzoate is an aromatic ester with a molecular structure that suggests potential applications in medicinal chemistry and materials science. Its constituent parts, a methyl benzoate core and a 3-acetylphenyl substituent, are found in various biologically active molecules and functional materials. This guide aims to consolidate the known information on its isomers and provide a predictive framework for the properties and synthesis of the title compound, thereby serving as a foundational resource for researchers.



Chemical and Physical Properties

Direct experimental data for **Methyl 2-(3-acetylphenyl)benzoate** is not readily available in the public domain. The following tables summarize the known physical and chemical properties of its isomers, 2-acetylphenyl benzoate and 3-acetylphenyl benzoate, which are expected to have similar characteristics.

Identifiers and Molecular Properties

Property	2-Acetylphenyl benzoate	3-Acetylphenyl benzoate
IUPAC Name	(2-acetylphenyl) benzoate[1]	(3-acetylphenyl) benzoate[2]
CAS Number	4010-33-7[3][4]	139-28-6[2]
Molecular Formula	C15H12O3[3][5]	C15H12O3[2]
Molecular Weight	240.26 g/mol [1]	240.25 g/mol [2]
Canonical SMILES	CC(=O)C1=CC=CC=C1OC(= O)C2=CC=CC=C2[3]	CC(=O)C1=CC(=CC=C1)OC(= O)C2=CC=CC=C2[2]
InChI Key	UEVPPUDQJRWOLT- UHFFFAOYSA-N[1]	CCDOBBGYSDWGKY- UHFFFAOYSA-N[2]

Physicochemical Properties



Property	2-Acetylphenyl benzoate	3-Acetylphenyl benzoate
Melting Point	87-88 °C[1]	Not Available
Boiling Point	420 °C at 760 mmHg (Predicted)[3]	Not Available
Density	1.175 g/cm³ (Predicted)[3]	Not Available
Refractive Index	1.579 (Predicted)[3]	Not Available
LogP (Predicted)	3.10840[3]	3.3[2]
Hydrogen Bond Donor Count	0[3]	0[2]
Hydrogen Bond Acceptor Count	3[3]	3[2]
Rotatable Bond Count	4[3]	4[2]

Experimental Protocols

As specific synthesis protocols for **Methyl 2-(3-acetylphenyl)benzoate** are not documented, two plausible synthetic routes are proposed based on established organic chemistry reactions: Fischer-Speier Esterification and Suzuki Coupling.

Proposed Synthesis Route 1: Fischer-Speier Esterification

This method involves the acid-catalyzed esterification of 2-(3-acetylphenyl)benzoic acid with methanol.[6][7][8][9]

Materials:

- 2-(3-acetylphenyl)benzoic acid
- Methanol (anhydrous)
- Concentrated Sulfuric Acid (catalyst)



- Sodium Bicarbonate (5% aqueous solution)
- Brine (saturated aqueous solution of NaCl)
- · Anhydrous Magnesium Sulfate
- Ethyl Acetate
- Hexane

Procedure:

- Dissolve 2-(3-acetylphenyl)benzoic acid in an excess of anhydrous methanol in a roundbottom flask.
- Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
- Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess methanol under reduced pressure using a rotary evaporator.
- Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
- Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to remove unreacted acid), and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude **Methyl 2-(3-acetylphenyl)benzoate** by column chromatography on silica gel using a hexane-ethyl acetate gradient.





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Caption: Proposed workflow for the synthesis of **Methyl 2-(3-acetylphenyl)benzoate** via Fischer Esterification.

Proposed Synthesis Route 2: Carbonylative Suzuki-Miyaura Coupling

This approach involves the palladium-catalyzed coupling of methyl 2-bromobenzoate with 3-acetylphenylboronic acid under a carbon monoxide atmosphere.[3][10][11]

Materials:

- Methyl 2-bromobenzoate
- 3-Acetylphenylboronic acid
- Palladium catalyst (e.g., Pd(PPh₃)₄)
- Base (e.g., K₂CO₃ or Cs₂CO₃)
- Solvent (e.g., Toluene or 1,4-Dioxane)
- · Carbon Monoxide (CO) gas
- Ethyl Acetate
- Hexane

Procedure:



- To an oven-dried Schlenk flask, add methyl 2-bromobenzoate, 3-acetylphenylboronic acid, the palladium catalyst, and the base.
- Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
- Add the anhydrous solvent via syringe.
- Purge the reaction mixture with CO gas (balloon pressure) and then leave it under a CO atmosphere.
- Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.
- Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
- · Concentrate the filtrate under reduced pressure.
- Purify the residue by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired product.



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Caption: Proposed workflow for the synthesis of **Methyl 2-(3-acetylphenyl)benzoate** via Carbonylative Suzuki-Miyaura Coupling.

Spectral Data Analysis (Predicted)

While experimental spectra for **Methyl 2-(3-acetylphenyl)benzoate** are not available, the following are predicted key signals based on its structure and data from its isomers.



• ¹H NMR:

- A singlet for the methyl ester protons (-OCH₃) is expected around 3.8-4.0 ppm.
- A singlet for the acetyl methyl protons (-COCH₃) is expected around 2.5-2.7 ppm.
- A complex multiplet pattern in the aromatic region (7.0-8.5 ppm) corresponding to the eight protons on the two phenyl rings.

13C NMR:

- A signal for the ester carbonyl carbon is expected around 165-170 ppm.
- A signal for the ketone carbonyl carbon is expected around 195-200 ppm.
- Signals for the methyl carbons of the ester and acetyl groups are expected around 50-55 ppm and 25-30 ppm, respectively.
- Multiple signals in the aromatic region (120-140 ppm).

IR Spectroscopy:

- A strong absorption band for the ester C=O stretch is expected around 1720-1740 cm⁻¹.
- A strong absorption band for the ketone C=O stretch is expected around 1680-1700 cm⁻¹.
- C-O stretching bands are expected in the 1000-1300 cm⁻¹ region.
- Aromatic C-H stretching bands are expected just above 3000 cm⁻¹.
- Mass Spectrometry (Electron Ionization):
 - The molecular ion peak (M+) would be expected at m/z corresponding to the molecular weight of C₁₆H₁₄O₃.
 - Common fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) and the acetyl group (-COCH₃).

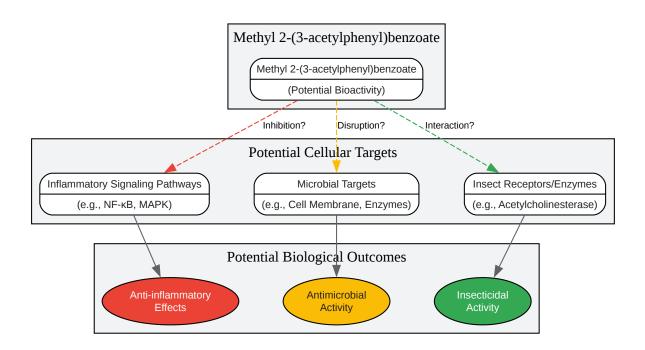


Potential Biological Activity and Signaling Pathways

Direct biological studies on **Methyl 2-(3-acetylphenyl)benzoate** have not been reported. However, research on related compounds provides insights into its potential pharmacological profile.

Derivatives of acetylphenyl benzoate have been investigated for their anti-inflammatory properties.[12] Some studies suggest that these compounds may inhibit pro-inflammatory mediators. The underlying mechanism could involve the modulation of inflammatory signaling pathways, such as the NF-kB or MAPK pathways, which are central to the inflammatory response.

Furthermore, the parent compound, methyl benzoate, has demonstrated insecticidal and antimicrobial activities.[13][14] It can act as a contact toxicant, fumigant, and repellent against various arthropod pests.[13][14] Its antimicrobial effects have been noted against certain bacteria and fungi.[13] These activities suggest that **Methyl 2-(3-acetylphenyl)benzoate** could be a candidate for investigation in the development of novel pesticides or antimicrobial agents.





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Caption: Hypothetical signaling pathways and biological activities of **Methyl 2-(3-acetylphenyl)benzoate** based on related compounds.

Safety and Handling

Specific toxicity data for **Methyl 2-(3-acetylphenyl)benzoate** is unavailable. For its isomers, GHS hazard statements indicate potential for skin irritation, allergic skin reactions, serious eye damage, and respiratory irritation.[2][15][16] It is also noted as being very toxic to aquatic life. [15]

Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

Methyl 2-(3-acetylphenyl)benzoate represents a molecule of interest for which direct experimental data is currently lacking. This technical guide has provided a comprehensive predictive overview of its properties and synthesis by drawing on data from its isomers and related compounds. The proposed experimental protocols and workflow diagrams offer a clear path for its synthesis and characterization. The potential for anti-inflammatory, antimicrobial, and insecticidal activities suggests that further investigation into this compound is warranted. This guide serves as a valuable starting point for researchers and developers in the fields of chemistry and pharmacology.

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